molecular formula C24H12ClFN2O3S B14082114 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14082114
M. Wt: 462.9 g/mol
InChI Key: LOOXRJUIEURTSF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chromeno[2,3-c]pyrrole and benzothiazole rings, followed by their functionalization and coupling.

  • Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core

    • Starting materials: 4-chlorophenylamine, 2-hydroxybenzaldehyde
    • Reaction conditions: Acidic or basic catalysis, reflux conditions
    • Product: Intermediate chromeno[2,3-c]pyrrole derivative
  • Step 2: Synthesis of Benzothiazole Core

    • Starting materials: 2-aminothiophenol, 6-fluorobenzaldehyde
    • Reaction conditions: Cyclization under acidic conditions
    • Product: 6-fluoro-1,3-benzothiazole
  • Step 3: Coupling Reaction

    • Starting materials: Intermediate chromeno[2,3-c]pyrrole derivative, 6-fluoro-1,3-benzothiazole
    • Reaction conditions: Palladium-catalyzed cross-coupling, elevated temperatures
    • Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

  • Oxidation

    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Aqueous or organic solvents, elevated temperatures
    • Products: Oxidized derivatives with modified functional groups
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Anhydrous solvents, low temperatures
    • Products: Reduced derivatives with altered aromaticity
  • Substitution

    • Reagents: Halogenating agents, nucleophiles
    • Conditions: Organic solvents, room temperature or reflux
    • Products: Substituted derivatives with new functional groups

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane, toluene

    Catalysts: Palladium, platinum, acid or base catalysts

Scientific Research Applications

1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

  • Medicinal Chemistry

    • Potential use as a lead compound for drug development
    • Investigation of its biological activity against various diseases
  • Materials Science

    • Exploration of its properties for use in organic electronics
    • Potential application in the development of novel polymers
  • Biological Research

    • Study of its interactions with biological macromolecules
    • Use as a probe in biochemical assays
  • Industrial Applications

    • Potential use in the synthesis of advanced materials
    • Exploration of its properties for use in coatings and adhesives

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

  • Binding to Enzymes

    • Inhibition or activation of enzyme activity
    • Modulation of metabolic pathways
  • Interaction with Receptors

    • Binding to cell surface or intracellular receptors
    • Alteration of signal transduction pathways
  • DNA Intercalation

    • Insertion between DNA base pairs
    • Disruption of DNA replication and transcription

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)-2-(1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

    • Lacks the fluorine substituent
    • Different biological and chemical properties
  • This compound

    • Similar structure but with different substituents
    • Varying reactivity and applications
  • This compound

    • Different aromatic ring systems
    • Unique chemical and physical properties

Properties

Molecular Formula

C24H12ClFN2O3S

Molecular Weight

462.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H12ClFN2O3S/c25-13-7-5-12(6-8-13)20-19-21(29)15-3-1-2-4-17(15)31-22(19)23(30)28(20)24-27-16-10-9-14(26)11-18(16)32-24/h1-11,20H

InChI Key

LOOXRJUIEURTSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC6=C(S5)C=C(C=C6)F

Origin of Product

United States

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